2,2-diphenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2,2-diphenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic rings, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. For instance, the synthesis might involve the following steps:
Preparation of 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethylamine: This can be achieved by reacting 2-bromoethyl thiophene with piperidine under reflux conditions.
Formation of 2,2-diphenylacetic acid chloride: This involves the reaction of 2,2-diphenylacetic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethylamine with 2,2-diphenylacetic acid chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,2-diphenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-diphenyl-N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2,2-diphenyl-N-[2-(piperazin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
Uniqueness
2,2-diphenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H28N2OS |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2,2-diphenyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C25H28N2OS/c28-25(24(20-11-4-1-5-12-20)21-13-6-2-7-14-21)26-19-22(23-15-10-18-29-23)27-16-8-3-9-17-27/h1-2,4-7,10-15,18,22,24H,3,8-9,16-17,19H2,(H,26,28) |
InChI Key |
QXHDVEZYDMUOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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